3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-N-[3,5-difluoromethyl)phenyl]benzamide
- 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]aniline
- 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide stands out due to the presence of both the azepane ring and the trifluoromethyl-substituted benzamide moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-6-5-7-18(10-14)33(31,32)29-8-3-1-2-4-9-29/h5-7,10-13H,1-4,8-9H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYIDFMJHWYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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